molecular formula C10H9NO2 B3431638 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde CAS No. 917836-04-5

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

Cat. No.: B3431638
CAS No.: 917836-04-5
M. Wt: 175.18 g/mol
InChI Key: JYLQHODYNBTGNN-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde is a heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with an aldehyde group at the 7th position and a keto group at the 2nd position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, forming imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

    Reduction: 2-Hydroxy-1,2,3,4-tetrahydroquinoline-7-carbaldehyde.

    Substitution: Imines or hydrazones depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a DNA intercalator and its interactions with various biomolecules.

    Medicine: Explored for its antimicrobial, antitumor, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
  • 2-Hydroxy-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
  • 7-Hydroxy-1,2,3,4-tetrahydroquinoline

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an aldehyde and a keto group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQHODYNBTGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229467
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917836-04-5
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917836-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a formic acid (250 mL) solution of the compound (32.6 g) obtained in Step 1-3, Raney nickel catalyst (50.0 g) was added and the mixture was stirred at 50° C. for 2 hours. After the reaction mixture was filtrated by Celite, the filtrate was concentrated under reduced pressure. To the residue, a saturated aqueous NaHCO3 solution was added and the mixture was adjusted to pH 6 and filtrated to obtain solid A. The filtrate was extracted three times with CHCl3 and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue and solid A were combined and suspended in a solution mixture of EtOAc/CHCl3/acetone (10/10/1; v/v/v) and the mixture was stirred at room temperature for one hour and filtrated to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (19.8 g, a light yellow solid).
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Step R1-3: To a suspension of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (160 g) in HCO2H (1.6 L) was added Raney Nickel Catalyst (slurry in water, 160 g) at room temperature over 30 minutes. The mixture was heated at 100° C. for 2 hours. After cooling to room temperature, the reaction mixture was filtrated through a pad of Celite and washed with HCO2H. The filtrate was concentrated to obtain a solid. The solid was stirred with water (1.3 L) and filtrated to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde as a pale brown solid (156 g).
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Quantity
160 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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